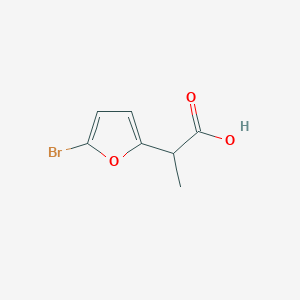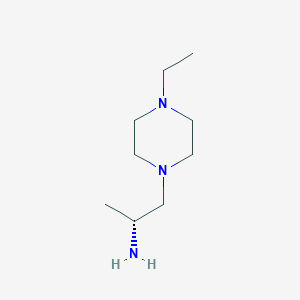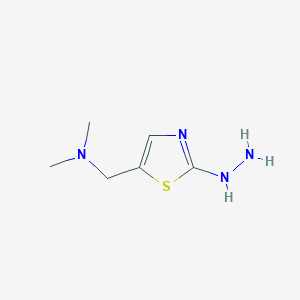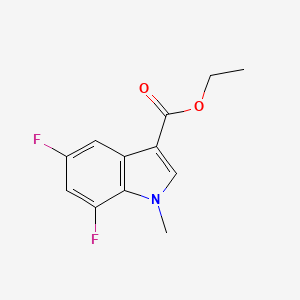
ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 5,7-difluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Methylation: Methylation reactions using methyl iodide can yield methylated derivatives.
Applications De Recherche Scientifique
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can be compared with other similar indole derivatives, such as:
5-fluoro-1-methyl-1H-indole-3-carboxylate: This compound has a single fluorine atom and may exhibit different biological activities.
7-fluoro-1-methyl-1H-indole-3-carboxylate: Similar to the previous compound but with the fluorine atom at a different position.
1-methyl-1H-indole-3-carboxylate: Lacks fluorine atoms and may have different chemical and biological properties.
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H11F2NO2 |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
ethyl 5,7-difluoro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6-15(2)11-8(9)4-7(13)5-10(11)14/h4-6H,3H2,1-2H3 |
Clé InChI |
AWCMWCIEZUSMFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=C1C=C(C=C2F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



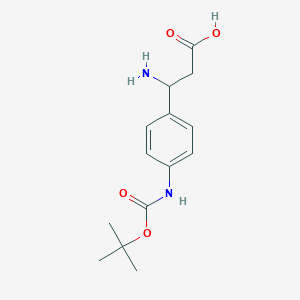

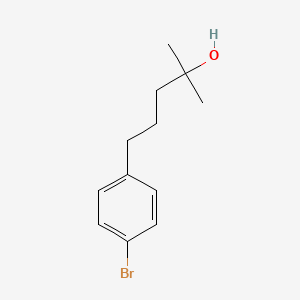

![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
